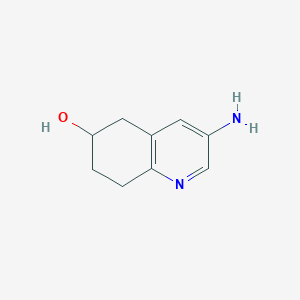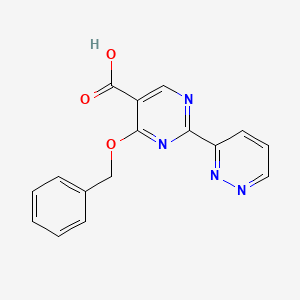
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of bromomethyl groups attached to a phenyl ring, a nitrile group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile typically involves the bromination of 2-(3,5-dimethylphenyl)-2-methylpropanenitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thioethers, or ethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, making them susceptible to nucleophilic attack. The nitrile group can participate in various reactions, including reduction and hydrolysis, leading to the formation of amines or carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
2-(3,5-Dichloromethylphenyl)-2-methylpropanenitrile: Contains chloromethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
Uniqueness
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of two bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Propriétés
Formule moléculaire |
C12H13Br2N |
|---|---|
Poids moléculaire |
331.05 g/mol |
Nom IUPAC |
2-[3,5-bis(bromomethyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H13Br2N/c1-12(2,8-15)11-4-9(6-13)3-10(5-11)7-14/h3-5H,6-7H2,1-2H3 |
Clé InChI |
OIMVFMPDCLNKBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



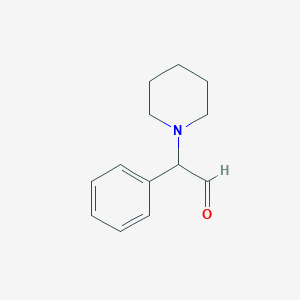
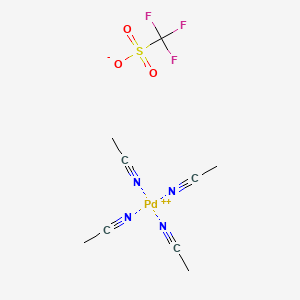
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
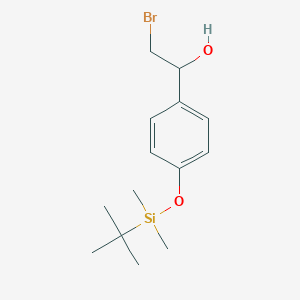
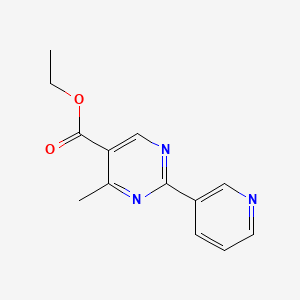
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
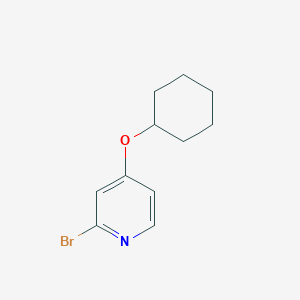
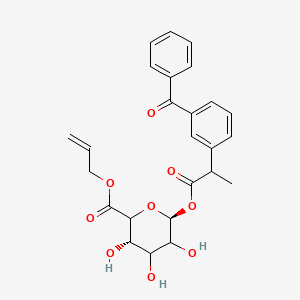
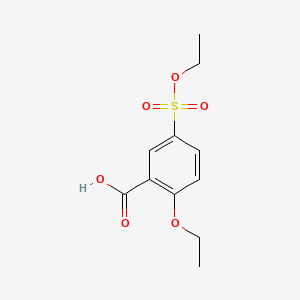
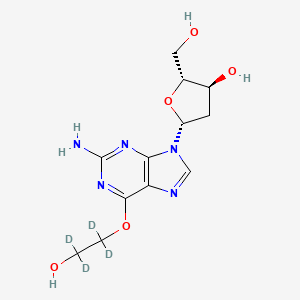
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
